3-chloro-5-ethoxy-N-(2-fluorophenyl)-4-propoxybenzamide
Overview
Description
3-chloro-5-ethoxy-N-(2-fluorophenyl)-4-propoxybenzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of hematologic malignancies. It is a potent and selective inhibitor of the protein kinase BTK, which plays a crucial role in the survival and proliferation of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of various types of cancer.
Mechanism of Action
3-chloro-5-ethoxy-N-(2-fluorophenyl)-4-propoxybenzamide inhibits the activity of BTK, a key signaling molecule in the B-cell receptor (BCR) pathway. BTK plays a crucial role in the survival and proliferation of B-cell malignancies by activating downstream signaling pathways. Inhibition of BTK by 3-chloro-5-ethoxy-N-(2-fluorophenyl)-4-propoxybenzamide leads to the suppression of BCR signaling and subsequent apoptosis of cancer cells.
Biochemical and Physiological Effects
3-chloro-5-ethoxy-N-(2-fluorophenyl)-4-propoxybenzamide has been shown to have potent anti-tumor activity in preclinical studies. It induces apoptosis in cancer cells by inhibiting BTK and downstream signaling pathways. 3-chloro-5-ethoxy-N-(2-fluorophenyl)-4-propoxybenzamide has also been shown to have immunomodulatory effects by altering the function of immune cells such as T-cells and natural killer cells.
Advantages and Limitations for Lab Experiments
3-chloro-5-ethoxy-N-(2-fluorophenyl)-4-propoxybenzamide has several advantages as a research tool for studying B-cell malignancies. It is a potent and selective inhibitor of BTK, which makes it an ideal tool for studying the role of BTK in cancer cell survival and proliferation. 3-chloro-5-ethoxy-N-(2-fluorophenyl)-4-propoxybenzamide has also been shown to have synergistic effects when used in combination with other chemotherapeutic agents, which makes it a promising candidate for combination therapy. However, 3-chloro-5-ethoxy-N-(2-fluorophenyl)-4-propoxybenzamide has limitations as a research tool, including its high cost and limited availability.
Future Directions
There are several future directions for the research and development of 3-chloro-5-ethoxy-N-(2-fluorophenyl)-4-propoxybenzamide. One direction is to further optimize the synthesis of 3-chloro-5-ethoxy-N-(2-fluorophenyl)-4-propoxybenzamide to improve its yield and purity. Another direction is to investigate the potential of 3-chloro-5-ethoxy-N-(2-fluorophenyl)-4-propoxybenzamide for the treatment of other types of cancer, such as solid tumors. Additionally, further studies are needed to elucidate the mechanism of action of 3-chloro-5-ethoxy-N-(2-fluorophenyl)-4-propoxybenzamide and to identify potential biomarkers for patient selection and monitoring. Finally, clinical trials are needed to evaluate the safety and efficacy of 3-chloro-5-ethoxy-N-(2-fluorophenyl)-4-propoxybenzamide in patients with hematologic malignancies.
Scientific Research Applications
3-chloro-5-ethoxy-N-(2-fluorophenyl)-4-propoxybenzamide has been extensively studied for its potential therapeutic applications in the treatment of various types of cancer, including B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). Preclinical studies have shown that 3-chloro-5-ethoxy-N-(2-fluorophenyl)-4-propoxybenzamide is a potent and selective inhibitor of BTK, which plays a crucial role in the survival and proliferation of B-cell malignancies. 3-chloro-5-ethoxy-N-(2-fluorophenyl)-4-propoxybenzamide has also been shown to have synergistic effects when used in combination with other chemotherapeutic agents.
properties
IUPAC Name |
3-chloro-5-ethoxy-N-(2-fluorophenyl)-4-propoxybenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFNO3/c1-3-9-24-17-13(19)10-12(11-16(17)23-4-2)18(22)21-15-8-6-5-7-14(15)20/h5-8,10-11H,3-4,9H2,1-2H3,(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDIFNOXXGFPJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Cl)C(=O)NC2=CC=CC=C2F)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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